molecular formula C11H13F3O2 B2413835 3,5,7-Trifluoroadamantane-1-carboxylic acid CAS No. 214557-89-8

3,5,7-Trifluoroadamantane-1-carboxylic acid

Cat. No.: B2413835
CAS No.: 214557-89-8
M. Wt: 234.218
InChI Key: QBRDOUHHJWRTHN-UHFFFAOYSA-N
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Description

3,5,7-Trifluoroadamantane-1-carboxylic acid is a fluorinated derivative of adamantane, a compound known for its rigid, cage-like structure. This compound is characterized by the presence of three fluorine atoms at the 3, 5, and 7 positions of the adamantane framework, along with a carboxylic acid group at the 1 position. The molecular formula of this compound is C11H13F3O2, and it has a molecular weight of 234.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,7-Trifluoroadamantane-1-carboxylic acid typically involves the fluorination of adamantane derivatives. One common method includes the use of fluorinating agents such as Ishikawa’s reagent.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This might include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3,5,7-Trifluoroadamantane-1-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form other derivatives or reduced to form alcohols.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives, esters, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,5,7-Trifluoroadamantane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5,7-Trifluoroadamantane-1-carboxylic acid involves its interaction with molecular targets through its fluorine atoms and carboxylic acid group. The fluorine atoms can enhance the compound’s lipophilicity and stability, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These properties make it a valuable compound for studying enzyme inhibition and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of fluorine atoms and a carboxylic acid group, which imparts distinct chemical and physical properties. This makes it a versatile compound for various scientific and industrial applications .

Properties

IUPAC Name

3,5,7-trifluoroadamantane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3O2/c12-9-1-8(7(15)16)2-10(13,4-9)6-11(14,3-8)5-9/h1-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRDOUHHJWRTHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC3(CC1(CC(C2)(C3)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60901862
Record name NoName_1037
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60901862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214557-89-8
Record name 3,5,7-trifluoroadamantane-1-carboxylic acid
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